molecular formula C22H14ClFN2O2 B2407346 (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327176-75-9

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2407346
CAS No.: 1327176-75-9
M. Wt: 392.81
InChI Key: WKYWYXSIDFPXCH-ROMGYVFFSA-N
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Description

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the condensation of 5-chloro-2-fluoroaniline with 2H-chromene-3-carboxylic acid, followed by the formation of the imine bond. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the chromene ring or the phenyl ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution using nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in halogenated or nitrated products.

Scientific Research Applications

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or proteins, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide: Unique due to its specific substitution pattern on the chromene and phenyl rings.

    Chromene derivatives: A broad class of compounds with diverse biological activities, including flavonoids and coumarins.

    Phenyl-imino derivatives: Compounds with similar imine functionality but different core structures, such as Schiff bases.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O2/c23-15-10-11-18(24)19(13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYWYXSIDFPXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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